B1575418 Cellular tumor antigen p53

Cellular tumor antigen p53

Cat. No.: B1575418
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Cellular tumor antigen p53 is a crucial tumor suppressor protein and transcription factor encoded by the TP53 gene in humans . Often referred to as "the guardian of the genome," p53 plays a central role in maintaining genomic stability by preventing cancer formation . It is located in the nucleus and responds to diverse cellular stresses, such as DNA damage induced by toxic chemicals, radiation, or ultraviolet rays . Its primary mechanism of action involves binding to specific DNA sequences to regulate the expression of target genes . Upon DNA damage, p53 determines whether the DNA will be repaired or if the cell will undergo programmed cell death (apoptosis) . It can induce cell cycle arrest at the G1/S checkpoint, providing time for DNA repair by activating enzymes; this process is largely mediated through the transactivation of the CDK inhibitor p21 . If the damage is irreparable, p53 promotes apoptosis by activating pro-apoptotic genes . The full-length p53α protein is 393 amino acids long and contains several functional domains, including an N-terminal transactivation domain, a central sequence-specific DNA-binding domain (DBD), a tetramerization domain, and a C-terminal regulatory domain . Notably, the DBD is where the majority of cancer-associated mutations occur, impairing the protein's function . This product is essential for research into cancer biology, DNA damage response, cell cycle regulation, and apoptosis signaling pathways. It is supplied as a high-purity, research-grade material. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

sequence

STPPPGATRV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cellular tumor antigen p53

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Viral Oncoproteins Targeting p53

Viral oncoproteins from DNA tumor viruses often disrupt p53 function to promote carcinogenesis. Key examples include:

Viral Protein Virus Interaction with p53 Functional Outcome References
E6 HPV-16/18 Binds p53, promotes ubiquitin-dependent degradation Inactivation of p53-mediated apoptosis
Large T-antigen SV40 Forms stable complexes with p53 Blocks p53-DNA binding, inhibits transcription
E1B-55kD Adenovirus Sequesters p53 in cytoplasmic aggregates Prevents p53 from activating pro-apoptotic genes

Key Insight : These interactions highlight convergent viral strategies to neutralize p53, underscoring its critical role in antitumor defense.

Comparison with Other Tumor-Associated Antigens (TAAs)

TAAs are self-proteins overexpressed in cancers that elicit autoantibody responses. p53 is among the most studied TAAs, but others include:

TAA Function Autoantibody Prevalence in Cancers Clinical Utility References
p53 Tumor suppressor Lung, esophageal, colon, hepatic, breast Prognostic marker; correlates with tumor burden
HER-2/neu Receptor tyrosine kinase Breast, ovarian Targeted therapy (e.g., trastuzumab)
NY-ESO-1 Cancer-testis antigen Ovarian, melanoma Immunotherapy target (e.g., vaccines)
p62/IMP2 RNA-binding protein Hepatocellular carcinoma (HCC) Diagnostic biomarker

Key Insight: Unlike HER-2/neu or NY-ESO-1, p53 autoantibodies are nonspecific to cancer type but correlate strongly with tumor recurrence and poor survival .

Comparison with p53 Family Members (p63, p73)

The p53 family includes p63 and p73, which share structural homology but differ in function:

Protein Structural Features Primary Roles Cancer Relevance References
p53 N-terminal transactivation domain (TAD) Genome stability, apoptosis, cell cycle arrest Mutated in >50% of cancers
p63 Extended C-terminal SAM domain Epithelial development, stem cell maintenance Rarely mutated; isoforms may promote metastasis
p73 Additional C-terminal sterile alpha motif (SAM) Neurodevelopment, chemosensitivity Amplified in some cancers; induces apoptosis

Key Insight : p63 and p73 are rarely mutated in cancers but contribute to chemoresistance and metastasis via isoform-specific mechanisms .

Comparison with p53 Isoforms Across Species

Elephant p53 isoforms exhibit unique MDM2-binding properties compared to humans:

Species Isoform MDM2-Binding Motif (BOX-I) Functional Implication References
Human Canonical p53 FxxxWxxL MDM2-mediated degradation regulates p53 stability
Elephant Type A (X1) FxxxWxxL Similar to human p53
Elephant Type B (X2) FxxxGxxL Reduced MDM2 binding; enhanced p53 activity

Therapeutic and Diagnostic Implications

Therapeutic Targets:

  • Wild-type p53 : Reactivated by compounds like APR-246, which restore DNA-binding capacity in mutant p53 .
  • Mutant p53 : Targeted by BRD1 inhibitors to reverse oncogenic gain-of-function effects .

Diagnostic Markers:

  • p53 Autoantibodies : Detectable in sera of 10–40% of cancer patients; levels decline post-treatment .

Preparation Methods

Expression and Purification of p53 Protein

The preparation of p53 protein typically starts with the expression of the protein in suitable host cells, followed by purification steps to obtain functional protein for downstream applications.

1.1 Recombinant Expression Systems

  • Bacterial Expression: p53 is often expressed in Escherichia coli using plasmid vectors encoding the full-length or truncated forms of p53. This approach allows for high yields but may require refolding steps due to inclusion body formation.
  • Mammalian Cell Expression: For functional studies requiring post-translational modifications, p53 is expressed in mammalian cells such as mouse embryonic fibroblasts (MEFs). For example, immortalized p53-null MEFs infected with pWZL-p53Val135 allow temperature-sensitive expression of p53, facilitating functional assays.

1.2 Purification Techniques

  • Glutathione-S-Transferase (GST) Fusion and Pull-Down Assays: p53 can be expressed as a GST fusion protein, enabling affinity purification using glutathione beads. This method is widely used for studying p53-protein interactions and yields highly pure protein suitable for biochemical assays.
  • Co-Immunoprecipitation (Co-IP): This method isolates p53 from cell lysates by using specific antibodies against p53, allowing the study of native protein complexes.

Preparation of Cell Lysates Containing p53

To study p53 in its native cellular context, preparation of cell lysates is critical.

2.1 Cell Culture and Harvesting

  • Cells are cultured under appropriate conditions and washed twice with cold phosphate-buffered saline (PBS).
  • Cells are scraped gently to detach and collected into tubes kept on ice to preserve protein integrity.

2.2 Lysis Procedure

  • Cells are pelleted by centrifugation (3–5 minutes at 3000g, 4°C).
  • Lysis buffer (typically 1 mL per 10^7 cells) is added, and samples are vortexed and incubated on ice for 20–30 minutes with occasional mixing to ensure complete lysis.
  • Lysates are then clarified by centrifugation to remove debris before use in assays such as immunoprecipitation.

Preparation of p53 mRNA and Antisense Libraries

For genetic and functional studies, preparation of p53 mRNA and antisense libraries is essential.

  • In vitro transcription of p53 mRNA is performed from plasmid templates using T7 RNA polymerase.
  • The RNA product is treated with RNase-free DNase, purified by phenol extraction, and size-selected by acrylamide gel electrophoresis.
  • Randomly primed cDNA fragments of p53 are cloned into vectors in antisense orientation to generate libraries for loss-of-function studies.

Structural Preparation and Analysis of p53 Domains

The functional properties of p53 depend on its structural domains, which are prepared and analyzed separately for detailed study.

Domain Preparation Method Key Features and Notes
N-terminal Transactivation Domain (TAD) Expressed as peptides or fusion proteins; studied by NMR and crystallography Intrinsically disordered; undergoes conformational changes upon binding partners; phosphorylation modulates activity
Proline-Rich Domain (PRD) Peptide synthesis and mutagenesis studies Important for apoptosis induction; interacts with signaling proteins
DNA-Binding Domain (DBD) Recombinant expression in bacteria; purified for crystallography Central to p53 function; mutations here are common in cancers
Tetramerization Domain (TET) Expressed and purified for structural studies Forms V-shaped monomers that dimerize and tetramerize; critical for p53 activity

Impact of Tissue and Cell Preparation on p53 Detection

The method of tissue and cell preparation affects the detection and analysis of p53, especially in immunohistochemical and flow cytometric assays.

  • Enzymatic treatments (e.g., pepsin digestion) can reduce antigenicity, impacting p53 signal detection.
  • Proper fixation and processing protocols are necessary to preserve p53 epitopes for reliable measurement.

Summary Table of Key Preparation Methods for p53

Preparation Step Method/Technique Purpose/Outcome Reference
Recombinant Protein Expression Bacterial and mammalian cell systems Obtain functional p53 protein for assays
Protein Purification GST pull-down, Co-IP Purify p53 and study protein interactions
Cell Lysate Preparation PBS washing, lysis buffer incubation Extract native p53 from cells
mRNA and Antisense Library Prep In vitro transcription, cloning Genetic studies and loss-of-function analysis
Domain-Specific Structural Prep Peptide synthesis, recombinant domain expression Structural and functional characterization
Tissue Preparation for Detection Fixation, enzymatic treatment Preserve antigenicity for immunodetection

Q & A

Q. How can researchers optimize Western blotting (WB) for detecting p53 isoforms, given their varying molecular weights and post-translational modifications (PTMs)?

Methodology :

  • Sample Preparation : Use protease inhibitors (e.g., PMSF), phosphatase inhibitors (e.g., sodium orthovanadate), and deacetylase inhibitors (e.g., TSA) to preserve PTMs. Maintain samples on ice to prevent degradation .
  • Protein Separation : Load ≥20 µg of total protein per lane. Use high-resolution gels (e.g., 4–12% gradient SDS-PAGE) to distinguish isoforms (e.g., 20–43 kDa) .
  • Controls : Include positive controls (e.g., HEK-293 or A431 lysates) and negative controls (e.g., Saos-2, which lacks p53) to validate antibody specificity .
  • Antibody Validation : Confirm cross-reactivity with isoforms using recombinant proteins or knock-out cell lines.

Q. What controls are essential when assessing p53 expression across cell lines in Western blot experiments?

Methodology :

  • Positive Controls : Use lysates from cell lines with high p53 expression (e.g., A431, HEK-293) .
  • Negative Controls : Employ p53-null lines (e.g., Saos-2) or siRNA-mediated knockdowns .
  • Loading Controls : Normalize using housekeeping proteins (e.g., α-tubulin, GAPDH).
  • Technical Replicates : Run triplicate gels to account for variability in protein transfer efficiency.

Q. How can researchers distinguish between p53’s transcriptional and non-transcriptional roles in apoptosis?

Methodology :

  • Transcriptional Inhibition : Use RNA polymerase II inhibitors (e.g., α-amanitin) or CRISPR-Cas9 to delete p53-responsive promoters .
  • Non-Transcriptional Assays : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining or cytochrome c release in p53-deficient cells .
  • Mutant Analysis : Compare wild-type p53 with transcriptionally inactive mutants (e.g., R175H) in apoptosis assays .

Advanced Research Questions

Q. How do viral oncoproteins like SV40 Large T-antigen (LTag) induce conformational changes in p53, and what structural methods elucidate these interactions?

Methodology :

  • Structural Techniques : Resolve LTag-p53 complexes via X-ray crystallography (e.g., PDB ID: 2H1L) or cryo-EM to visualize binding interfaces .
  • Mutagenesis : Perform alanine scanning of LTag residues (e.g., Phe154, Trp351) critical for p53 binding .
  • Functional Assays : Test p53-DNA binding using electrophoretic mobility shift assays (EMSAs) post-LTag interaction .

Q. What methodologies are recommended for analyzing p53’s role in extracellular vesicle (EV) biogenesis and function?

Methodology :

  • Cell Models : Generate isogenic cell lines with defined p53 status (e.g., wild-type, null, or mutant) using CRISPR/Cas9 .
  • EV Isolation : Employ ultracentrifugation (100,000 × g) or size-exclusion chromatography (SEC) to purify EVs .
  • Functional Assays : Assess EV-mediated intercellular communication via co-culture experiments with p53 reporter cells (e.g., luciferase-based p53 activity assays) .

Q. How can researchers resolve contradictions in historical data regarding p53’s dual role as an oncogene versus tumor suppressor?

Methodology :

  • Context-Specific Analysis : Evaluate p53 activity under varying stress conditions (e.g., DNA damage, hypoxia) using transcriptomic profiling (RNA-seq) .
  • Mutant p53 Reactivation : Test small molecules (e.g., PRIMA-1MET) to restore wild-type conformation in mutant p53-driven cancers .
  • Epidemiological Data : Cross-reference TP53 mutation databases (e.g., IARC TP53 Database) with clinical outcomes to identify mutation-specific phenotypes .

Q. What computational tools are effective for predicting p53-DNA binding sites and analyzing structural disorder?

Methodology :

  • AlphaFold2 : Predict disordered regions (e.g., N- and C-terminal domains) and compare with experimental data (e.g., NMR, CD spectroscopy) .
  • Molecular Dynamics (MD) : Simulate p53-DNA interactions under physiological conditions to assess binding stability .
  • Consensus Motif Analysis : Use tools like MEME Suite to identify conserved p53 response elements (e.g., RRRCWWGYYY) .

Q. How does p53 regulate cellular senescence while contributing to aging phenotypes?

Methodology :

  • Senescence Markers : Detect β-galactosidase (SA-β-gal) activity and senescence-associated secretory phenotype (SASP) factors (e.g., IL-6, MMPs) .
  • Aging Models : Use progeroid mice (e.g., BubR1 hypomorphs) to study p53-dependent senescence in vivo .
  • Tissue-Specific Knockouts : Employ Cre-lox systems to delete p53 in stem cells and assess regenerative capacity .

Q. How can researchers leverage the IARC TP53 Database for variant annotation and clinical correlation?

Methodology :

  • Variant Classification : Annotate mutations using ClinVar or COSMIC codes and cross-reference with functional data (e.g., transactivation capacity) .
  • Pattern Analysis : Identify mutation hotspots (e.g., codons 175, 248, 273) linked to specific cancers (e.g., Li-Fraumeni syndrome) .
  • Data Integration : Combine TP53 mutation data with omics datasets (e.g., TCGA) to explore co-mutation networks .

Q. What experimental approaches validate p53’s role in circadian rhythm regulation?

Methodology :

  • Luciferase Reporters : Monitor CLOCK-BMAL1 activity in p53 wild-type vs. knockout cells .
  • ChIP-seq : Map p53 binding near circadian genes (e.g., PER2) under DNA damage .
  • Behavioral Assays : Track locomotor activity rhythms in p53-deficient mice under constant darkness .

Key Methodological Considerations

  • Antibody Validation : Always confirm specificity using knock-out controls and recombinant proteins (e.g., His-tagged p53) .
  • PTM Analysis : Combine immunoprecipitation with mass spectrometry to map phosphorylation (e.g., Ser15, Ser20) and acetylation sites .
  • Data Reproducibility : Use standardized protocols (e.g., MIAME for genomics, MIAPE for proteomics) and share raw data via repositories like PRIDE or GEO.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.